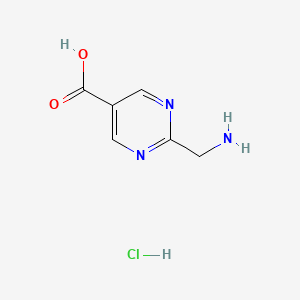2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride
CAS No.: 2044713-83-7
Cat. No.: VC4281230
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2044713-83-7 |
|---|---|
| Molecular Formula | C6H8ClN3O2 |
| Molecular Weight | 189.6 |
| IUPAC Name | 2-(aminomethyl)pyrimidine-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H7N3O2.ClH/c7-1-5-8-2-4(3-9-5)6(10)11;/h2-3H,1,7H2,(H,10,11);1H |
| Standard InChI Key | ZOBMJZVGGADAJD-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=N1)CN)C(=O)O.Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of 2-(aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is C₆H₈N₃O₂·HCl, yielding a molecular weight of 190.02 g/mol. Pyrimidine derivatives typically exhibit high thermal stability, with decomposition points often exceeding 300°C . For example, 2-amino-4-methylpyrimidine-5-carboxylic acid (CAS 769-51-7) decomposes at 313–316°C, suggesting analogous thermal resilience for the target compound . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Key physicochemical parameters inferred from related compounds include:
-
Density: ~1.4 g/cm³ (similar to 2-amino-4-methylpyrimidine-5-carboxylic acid)
-
Boiling Point: >450°C (extrapolated from pyrimidine analogs under reduced pressure)
The aminomethyl group at position 2 introduces a basic nitrogen, which protonates under physiological conditions, while the carboxylic acid at position 5 contributes to zwitterionic character. This duality facilitates interactions with both hydrophobic and hydrophilic regions of biological targets .
Synthetic Methodologies
The synthesis of 2-(aminomethyl)pyrimidine-5-carboxylic acid hydrochloride can be conceptualized through a multi-step route inspired by analogous pyrimidine syntheses. A plausible pathway involves:
Step 1: Formation of the Pyrimidine Core
Starting with 5-bromo-2-cyanopyrimidine, nucleophilic aromatic substitution introduces the aminomethyl group. For instance, reacting 5-bromo-2-cyanopyrimidine with benzylamine in the presence of a copper catalyst (e.g., CuI) and a base (e.g., Cs₂CO₃) could yield 2-(benzylaminomethyl)-5-cyanopyrimidine . This approach mirrors the synthesis of 5-benzyloxy-2-cyanopyrimidine, where cesium carbonate and cuprous iodide facilitate coupling reactions .
Step 2: Hydrolysis of the Nitrile Group
The cyano group at position 5 is hydrolyzed to a carboxylic acid under alkaline conditions. For example, treatment with potassium hydroxide (KOH) in aqueous solution at elevated temperatures (80–100°C) converts the nitrile to a carboxylate, which is acidified to yield the free carboxylic acid . This step is critical for introducing the acidic moiety necessary for salt formation.
Step 3: Salt Formation
The free base 2-(aminomethyl)pyrimidine-5-carboxylic acid is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step enhances crystallinity and stability, as observed in the synthesis of 5-aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride .
Representative Reaction Scheme:
-
Nucleophilic Substitution:
-
Nitrile Hydrolysis:
-
Salt Formation:
Biological Activity and Applications
Pyrimidine derivatives with carboxylate and aminomethyl groups exhibit notable biological activity. For instance, 2-amino-4-hydroxypyrimidine-5-carboxylates demonstrate antibacterial properties by inhibiting 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF), a zinc-dependent enzyme in the methylerythritol phosphate pathway . The carboxylate group chelates the active-site zinc ion, while the aminomethyl substituent interacts with hydrophobic residues .
The hydrochloride salt of 2-(aminomethyl)pyrimidine-5-carboxylic acid may enhance solubility and bioavailability compared to its free base, making it a candidate for:
-
Antimicrobial Agents: Targeting zinc-dependent enzymes in pathogens
-
Anticancer Therapeutics: Interfering with nucleotide biosynthesis pathways
-
Neurological Modulators: Acting as GABA receptor ligands due to structural similarity to pyridazine derivatives
Future Research Directions
Further studies should focus on:
-
Crystallographic Analysis: Resolving the three-dimensional structure to optimize ligand-receptor interactions
-
Structure-Activity Relationships (SAR): Modifying substituents to enhance potency and selectivity
-
In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in model organisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume